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Compound of Interest

Compound Name: Dimethandrolone Undecanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethandrolone undecanoate (DMAU) is an investigational oral androgen and progestin
being developed as a potential once-daily male contraceptive pill.[1][2][3] As a prodrug, DMAU
is hydrolyzed in vivo to its active metabolite, dimethandrolone (DMA), which exhibits both

androgenic and progestational activities, ideal for suppressing gonadotropins and endogenous
testosterone production.[4][5][6][7]

A primary challenge in the development of oral DMAU is its poor bioavailability when
administered as a simple powder, a common issue for lipophilic steroid compounds.[4][6][7]
Research has demonstrated that formulation strategies, particularly lipid-based systems, and
co-administration with food significantly enhance its absorption and pharmacokinetic profile.[8]
[9] These application notes provide an overview of formulation strategies and detailed protocols
for the evaluation of DMAU formulations designed to improve oral bioavailability.

Formulation Strategies for Enhanced Oral
Bioavailability

The oral bioavailability of DMAU is limited by its poor aqueous solubility. To overcome this,
several lipid-based formulations have been investigated, which improve absorption primarily by
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promoting lymphatic transport, thus bypassing first-pass hepatic metabolism.[10][11]
Key Formulation Approaches:

o Powder-in-Capsule (Micronized): The initial formulation tested. While safe, it demonstrates
low absorption, especially under fasting conditions.[4][9] Co-administration with a high-fat
meal is essential to achieve therapeutic concentrations.[9][12]

o Oil-Based Solution (Castor Oil): Formulating DMAU in an oily vehicle like castor oil improves
its absorption compared to the powder formulation when taken with food.[7][8] This approach
leverages the body's natural lipid absorption pathways.

o Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils,
surfactants, and sometimes co-solvents, that spontaneously form fine oil-in-water emulsions
upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[13][14] This
increases the surface area for absorption and enhances solubility.[15][16] For DMAU,
SEDDS have shown to be effective, potentially even improving absorption under fasting
conditions compared to other formulations.[4][7]

The undecanoate ester on DMAU is crucial as this long-chain fatty acid slows the clearance of
the molecule, making it suitable for once-daily dosing.[1]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic (PK) data from clinical studies comparing
different oral formulations of DMAU.

Table 1: Single-Dose Pharmacokinetics of DMA and DMAU (400 mg Dose with High-Fat Meal)
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Formulation Analyte Cmax (ng/mL) AUC (ng-h/mL)
Powder in Capsule DMAU 285+14.1 243 + 103

DMA 1.1+£05 13.9+5.6

Castor Ol DMAU 20.3+8.7 185 + 68

DMA 15+0.6 18.0+6.9

SEDDS DMAU 235+11.2 204 + 88

DMA 1.6+£0.7 19.8+£85

Data adapted from studies comparing single 400 mg doses of DMAU administered with a high-
fat meal.[4]

Table 2: Effect of Food on DMAU/DMA Pharmacokinetics (400 mg Dose)

Formulation Condition Analyte Cmax (ng/mL) AUC (ng-h/mL)
Powder in ] Not consistently Not consistently
Capsule Fasting DMA detectable detectable

With Food DMA 1.1+£05 13.9+5.6

SEDDS Fasting DMAU 6.1+3.9 50.4 £ 34.6

With Food DMAU 235+11.2 204 + 88

Fasting DMA 0.5+0.3 52x+34

With Food DMA 1.6+0.7 19.8+8.5

Data highlights the significant impact of a high-fat meal on the bioavailability of DMAU and its
active metabolite, DMA.[4][9] The SEDDS formulation shows some measurable absorption
even in the fasting state.[4][7]

Experimental Protocols
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Protocol for Formulation of DMAU in a Self-Emulsifying
Drug Delivery System (SEDDS)

Objective: To prepare a stable SEDDS formulation of DMAU for oral administration.

Materials:

Dimethandrolone Undecanoate (DMAU) API

e Oil phase (e.g., Castor oil, Medium-chain triglycerides)[15]

o Surfactant (e.g., Polysorbate 80, Cremophor EL - high HLB value >12)[14][17]
o Co-surfactant/Co-solvent (e.g., Transcutol, Propylene glycol, PEG 400)[14]

» Glass vials

e Magnetic stirrer and stir bars

o Water bath or heating mantle

» Vortex mixer

Procedure:

» Excipient Screening: Determine the solubility of DMAU in various oils, surfactants, and co-
surfactants to select components with the highest solubilizing capacity.[18]

o Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-surfactant
into a glass vial in the desired ratios (e.g., start with a 1:1:1 ratio for screening).[18] b. Heat
the mixture to 30-40°C using a water bath to reduce viscosity and ensure homogeneity.[17]
c. Mix the components thoroughly using a vortex mixer or magnetic stirrer until a clear,
isotropic mixture is formed. d. Add the pre-weighed DMAU API to the excipient mixture. e.
Continue stirring, with gentle heating if necessary, until the API is completely dissolved.[18]

o Characterization of the Pre-concentrate: a. Visual Inspection: The final formulation should be
a clear, yellowish, oily liquid, free from any precipitation. b. Self-Emulsification Assessment: i.
Add 1 mL of the prepared SEDDS formulation to 250 mL of 0.1 N HCI (simulated gastric
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fluid) in a glass beaker with gentle agitation (e.g., 50 rpm) at 37°C. ii. Visually observe the
emulsification process. The formulation should readily disperse to form a fine, milky-white
emulsion. c. Cloud Point Determination: To assess the thermal stability of the emulsion, heat
the diluted emulsion and record the temperature at which it becomes cloudy or phase
separation occurs.[18]

Protocol for In Vitro Dissolution Testing of DMAU
Formulations

Objective: To assess the in vitro release profile of DMAU from different oral formulations. This
test is critical for quality control and to predict in vivo performance.[19][20]

Apparatus:

USP Dissolution Apparatus 2 (Paddle Method)[20]

Dissolution vessels (900 mL capacity)

Water bath maintained at 37 £ 0.5°C[21]

Syringes and cannula filters (e.g., 0.45 um PTFE)

HPLC system for quantification
Dissolution Medium:

o Given DMAU's lipophilicity, a surfactant-containing medium is required to maintain sink
conditions. A common choice is 0.1 N HCI with 0.5-2% w/v Polysorbate 80 or Sodium Lauryl
Sulfate (SLS).[18] The pH can also be varied to simulate different parts of the Gl tract (e.g.,
pH 1.2, 4.5, 6.8).[22]

Procedure:

e Preparation: a. Prepare 900 mL of the dissolution medium and place it in each vessel.
Deaerate the medium if necessary.[20] b. Allow the medium to equilibrate to 37 + 0.5°C.
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» Test Execution: a. Place one capsule of the DMAU formulation (e.g., Powder, Castor Oll, or
SEDDYS) into each dissolution vessel. b. Start the paddle rotation at a set speed, typically 50-
75 rpm.[20] c. At specified time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw a
sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of
the paddle, not less than 1 cm from the vessel wall. d. Immediately filter the sample through
a 0.45 um syringe filter to prevent undissolved particles from affecting the analysis. e.
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution
medium.

o Sample Analysis: a. Quantify the concentration of DMAU in the collected samples using a
validated HPLC method. b. Calculate the cumulative percentage of drug released at each
time point, correcting for the volume replaced. c. Plot the percentage of drug released versus
time to obtain the dissolution profile.

Protocol for In Vivo Pharmacokinetic (PK) Study in
Healthy Volunteers

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of DMAU and its
active metabolite DMA following oral administration of a new formulation.

Study Design:

e Randomized, double-blind, placebo-controlled, crossover or parallel-group design.[8][9]

o Healthy male volunteers, aged 18-50 years.[5][23]

e Institutional Review Board (IRB) approval and written informed consent are mandatory.[4]
Procedure:

e Screening and Enrollment: Screen subjects based on inclusion/exclusion criteria (health
status, BMI, etc.).[23]

e Dosing: a. Subjects are admitted to a clinical research unit. b. Following an overnight fast,
subjects are administered a single oral dose of the DMAU formulation (e.g., 200 mg or 400
mg) or placebo.[8] c. For "fed" state evaluation, the dose is administered shortly after
consumption of a standardized high-fat meal (e.g., containing 25-30g of fat).[12][24]
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e Blood Sampling: a. Collect serial blood samples (e.g., into K2 EDTA tubes) at pre-dose (0
hours) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 16, and 24 hours).[5]
[23][25] b. Process blood samples by centrifugation to separate plasma. Store plasma
samples at -80°C until analysis.[26]

e Bioanalysis: a. Quantify the concentrations of DMAU and DMA in plasma samples using a
validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[27][28]
The lower limit of quantification should be sensitive enough to detect trough concentrations
(e.g., ~0.4-0.5 ng/mL).[25][27]

e Pharmacokinetic Analysis: a. Use non-compartmental analysis software (e.g., Phoenix
WinNonlin) to calculate key PK parameters for both DMAU and DMA for each subject.[25] b.
Key parameters include:

[¢]

Cmax: Maximum observed plasma concentration.

Tmax: Time to reach Cmax.

AUC(0-24): Area under the plasma concentration-time curve from time 0 to 24 hours.
AUC(0-inf): Area under the curve extrapolated to infinity.

[¢]

[e]

[¢]

o Safety and Tolerability Monitoring: Monitor vital signs, conduct laboratory safety tests (blood
counts, serum chemistries), and record any adverse events throughout the study.[9][23]
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Caption: Metabolic pathway of oral DMAU to its active form, DMA.
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Caption: Experimental workflow for developing and testing a new DMAU formulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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